Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate
CAS No.: 4792-57-8
Cat. No.: VC0194344
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27
Purity: > 95%
* For research use only. Not for human or veterinary use.
![Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate - 4792-57-8](/images/no_structure.jpg)
Specification
CAS No. | 4792-57-8 |
---|---|
Molecular Formula | C12H16N2O3 |
Molecular Weight | 236.27 |
IUPAC Name | ethyl (2E)-2-[(4-methoxyphenyl)hydrazinylidene]propanoate |
Standard InChI | InChI=1S/C12H16N2O3/c1-4-17-12(15)9(2)13-14-10-5-7-11(16-3)8-6-10/h5-8,14H,4H2,1-3H3/b13-9+ |
SMILES | CCOC(=O)C(=NNC1=CC=C(C=C1)OC)C |
Appearance | Solid powder |
Introduction
Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate is a chemical compound that belongs to the class of hydrazone derivatives. It features a unique structural arrangement, including an ethyl ester group, a propanoate backbone, and a hydrazone linkage with a 4-methoxyphenyl substituent. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in the synthesis of therapeutic agents.
Solubility and Stability
Hydrazone derivatives generally exhibit solubility in organic solvents such as ethanol and dimethyl sulfoxide, but they are poorly soluble in water. The stability of these compounds under normal conditions is typical, but they may undergo hydrolysis or decomposition under extreme pH or temperature conditions.
Chemical Reactions
Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate can participate in various chemical reactions, including substitution and oxidation/reduction reactions. These reactions are fundamental in organic synthesis and can be utilized to modify the compound for specific applications.
Synthesis Methods
The synthesis of Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate typically involves a multi-step process. While specific details for this compound are not readily available, similar hydrazone derivatives are often synthesized through reactions involving hydrazines and carbonyl compounds.
Potential Therapeutic Uses
Compounds with similar structures to Ethyl 2-[2-(4-methoxyphenyl)hydrazinylidene]propanoate have shown potential in medicinal chemistry, particularly in the development of therapeutic agents. Their ability to modulate enzyme activity or receptor binding makes them interesting candidates for drug development.
Antimicrobial Activity
Derivatives related to hydrazone compounds have demonstrated antimicrobial properties, including bactericidal activity and antibiofilm potential. This makes them promising for treating persistent infections.
Pharmaceutical Intermediates
Hydrazone derivatives are used as intermediates in the synthesis of various pharmaceuticals. Their role in ensuring the quality and purity of final products is crucial.
Toxicity Studies
Studies on related compounds have shown low cytotoxicity, indicating a favorable safety profile for further development in therapeutic applications.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Molecular Weight | Key Features |
---|---|---|---|
Ethyl (2E)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]propanoate | Not specified | Approximately 226.24 g/mol | Ethyl ester, propanoate backbone, hydrazone linkage with a 4-methoxyphenyl substituent |
Ethyl (E)-2-(2-(4-methoxyphenyl)hydrazono)propanoate | C12H16N2O3 | 236.27 g/mol | Similar structure but with a different molecular formula |
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate | C11H13ClN2O3 | 256.69 g/mol | Presence of a chloro group |
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